1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester is an organic compound characterized by its unique dioxolane structure and ester functional group. It is known for its applications in various chemical processes, particularly in organic synthesis and flavoring agents. The compound is classified under the category of esters, which are derived from carboxylic acids and alcohols.
This compound can be sourced from various chemical databases, including the National Institute of Standards and Technology and the Chemical Abstracts Service. Its CAS Registry Number is 5413-49-0, which uniquely identifies it among chemical substances. In terms of classification, it falls under the category of dioxolanes and esters, specifically as an ethyl ester derivative of a dioxolane-based propanoic acid.
The synthesis of 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester can be achieved through several methods, primarily involving the reaction of a suitable dioxolane with propanoic acid derivatives.
The reaction mechanism involves nucleophilic attack by the alcohol (in this case, ethyl alcohol) on the carbonyl carbon of the carboxylic acid derivative, followed by dehydration to form the ester bond.
The molecular formula for 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester is , with a molecular weight of approximately 202.25 g/mol. The compound features a five-membered dioxolane ring that contributes to its unique properties.
The hydrolysis reaction can be catalyzed by both acids and bases but typically occurs more rapidly under acidic conditions due to protonation of the carbonyl oxygen, enhancing electrophilicity.
The mechanism of action for 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester primarily revolves around its reactivity as an ester in various chemical reactions:
The reactivity patterns are influenced by steric hindrance from the methyl groups on the dioxolane ring.
The synthesis of ethyl 2,4-dimethyl-1,3-dioxolane-2-propanoate (CAS 5413-49-0) proceeds via acid-catalyzed ketalization between ethyl levulinate (4-oxopentanoic acid ethyl ester) and propylene glycol (1,2-propanediol). This reaction protects the ketone group of ethyl levulinate, forming a cyclic 1,3-dioxolane structure. The mechanism involves three concerted steps:
The reaction is equilibrium-limited, driving completion through azeotropic water removal (e.g., toluene reflux with Dean-Stark apparatus). Industrial processes achieve >97% conversion under optimized conditions (Table 1) [5] [7].
Table 1: Ketalization Reaction Parameters
Parameter | Optimal Range | Effect on Conversion |
---|---|---|
Temperature | 110–120°C | <90°C: Slow kinetics; >130°C: Degradation |
Catalyst Loading | 0.5–1.0 wt% (p-TSA) | <0.5%: Incomplete; >1.0%: Side products |
Molar Ratio (Glycol:Levulinate) | 1.2:1 to 1.5:1 | Excess glycol shifts equilibrium |
Reaction Time | 4–6 hours | Varies with catalyst activity |
Catalyst selection critically impacts ketalization efficiency and sustainability:
Table 2: Catalyst Performance Comparison
Catalyst Type | Conversion (%) | Selectivity (%) | Conditions |
---|---|---|---|
p-TSA (homogeneous) | 95–98 | 92–95 | Toluene reflux, 6 h |
Zeolite Hβ (desilicated) | 99–100 | 86 (KE+K) | Microwave, 170°C, 30 min |
Methanesulfonic acid | 97 | 90 | Solvent-free, 110°C, 5 h |
Amberlyst-15 | 85 | 88 | Toluene reflux, 8 h |
Thermodynamic analyses confirm the exothermic nature (ΔfH° = –668.33 kJ/mol), favoring adiabatic reaction designs for energy efficiency [9].
Solvent-free ketalization outperforms traditional methods in environmental metrics and scalability:
Microwave irradiation further enhances solvent-free protocols, enabling near-quantitative conversions (100%) within 20 minutes through dielectric heating. This method suppresses side products like levulinic acid oligomers by ensuring uniform temperature distribution [4].
Table 3: Process Metrics Comparison
Parameter | Solvent-Free Route | Traditional Route |
---|---|---|
Temperature | 100–110°C | 110–120°C (toluene reflux) |
Reaction Time | 2–3 hours | 4–6 hours |
Water Usage (L/kg product) | 0.1 | 5.0 (for extraction) |
Vapor Pressure (25°C) | 0.038 mmHg | N/A (solvent dominates) |
Industrial processes employ integrated engineering approaches to maximize yields:
Scalability requires balancing kinetics and thermodynamics:
Table 4: Industrial-Scale Production Metrics
Strategy | Yield Gain | Economic Impact |
---|---|---|
Continuous dehydration | +12% | Reduces reactor volume 30% |
Catalyst recycling | +5% (per cycle) | Lowers catalyst cost 40% |
Thin-film evaporation | +8% (diol reuse) | Cuts raw material use 25% |
Vacuum distillation | +7% (purity) | Eliminates reprocessing |
Appendix: Compound Nomenclature
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